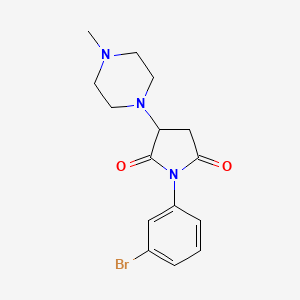

1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O2/c1-17-5-7-18(8-6-17)13-10-14(20)19(15(13)21)12-4-2-3-11(16)9-12/h2-4,9,13H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBUFJBEPRYPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).

Attachment of the Methylpiperazinyl Group: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced using reagents like 4-methylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations in Pyrrolidine-2,5-dione Derivatives

The biological activity of pyrrolidine-2,5-dione derivatives depends on:

- Aryl substituents : Position and electronic effects of halogen or functional groups.

- Amine substituents : Type of cyclic amine (piperazine, piperidine, morpholine) and linker length.

- Core modifications : Additional functional groups (e.g., acetyl, sulfonyl).

Comparison Table of Selected Analogs

Research Findings and Structure-Activity Relationships (SAR)

Impact of Aryl Substituents

- Bromine position : The 3-bromophenyl group in the target compound may confer distinct binding interactions compared to para-substituted analogs (e.g., 4-bromophenyl in compound 5d). The meta position could reduce steric hindrance in enzyme binding pockets .

- Electron-withdrawing groups : 4-Acetylphenyl and 4-Bromophenyloxy in compound 5d enhance GABA-transaminase inhibition, suggesting electron-deficient aryl groups improve enzyme targeting .

Role of Amine Substituents

- 4-Methylpiperazine : The methyl group on piperazine may improve metabolic stability compared to unsubstituted piperazines. Piperazine moieties are common in CNS-active drugs due to their ability to cross the blood-brain barrier .

- Linker length : Derivatives with three methylene linkers (e.g., compound 9 in ) showed superior anticonvulsant activity, suggesting optimal spatial arrangement for receptor binding .

Pharmacological Potential

- Anticonvulsant activity : Pyrrolidine-2,5-dione derivatives with halogenated aryl groups and cyclic amines (e.g., piperazine) are promising in epilepsy models. The target compound’s 3-bromophenyl group may mimic the activity of 3-methylthiophen-2-yl derivatives in .

Biological Activity

1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione (CAS No. 301354-82-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C15H18BrN3O2

- Molar Mass : 352.23 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring substituted with a bromophenyl group and a piperazine moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Studies have highlighted the effectiveness of pyrrolidine derivatives against various bacterial strains, particularly Mycobacterium tuberculosis. For instance, derivatives of pyrrolidine-2,5-dione have shown promising inhibitory activity against InhA, an essential enzyme in the fatty acid biosynthesis pathway of mycobacteria .

Anticancer Potential

The compound's structure suggests potential interactions with cancer-related pathways. Similar compounds have been investigated for their ability to inhibit programmed cell death protein 1 (PD-1), which plays a crucial role in immune evasion by tumors .

Inhibition of Mycobacterium tuberculosis

A study focusing on the synthesis of pyrrolidine derivatives demonstrated that several compounds exhibited significant activity against Mycobacterium tuberculosis H37Rv strain. The mechanism involved inhibition of the enoyl acyl carrier protein reductase (InhA), vital for mycobacterial growth .

| Compound | Activity Against M. tuberculosis | Mechanism |

|---|---|---|

| Compound A | High | Inhibition of InhA |

| Compound B | Moderate | Disruption of cell wall synthesis |

PD-1 Pathway Interaction

Research has shown that small molecules targeting the PD-1 pathway can enhance immune responses against tumors. Compounds structurally related to this compound have been identified as potential antagonists in this pathway, suggesting their utility in cancer therapy .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, alkylation of 3-bromobenzyl intermediates with piperidine derivatives (e.g., 4-methylpiperazine) often employs coupling reagents like DCC/HOBt under inert atmospheres to minimize side reactions . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the target compound from unreacted precursors or byproducts .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regioselectivity of substituents on the pyrrolidine-2,5-dione core and piperazine ring .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for derivatives with chiral centers .

- HPLC : Assesses purity (>95% required for pharmacological studies) .

Q. How can researchers assess the compound's in vitro biological activity?

- Methodological Answer : Standard assays include:

- Enzyme Inhibition : Dose-response curves (IC) against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .

- Cell Viability (MTT Assay) : Evaluates cytotoxicity in cancer/normal cell lines (e.g., IC values for HeLa or HEK293 cells) .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to determine K values .

Advanced Research Questions

Q. What computational approaches are effective for studying reaction mechanisms in derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Predict transition states and regioselectivity in substitution reactions (e.g., bromophenyl vs. piperazine reactivity) .

- Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics (e.g., dopamine D receptor interactions) using force fields like AMBER .

- QSAR Modeling : Correlates structural modifications (e.g., halogen substitution) with biological activity .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize variability .

- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity if radioligand assays show discrepancies) .

- Metabolite Profiling : LC-MS/MS to detect degradation products that may interfere with activity .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs?

- Methodological Answer :

- Substituent Scanning : Synthesize derivatives with systematic substitutions (e.g., replacing bromine with chlorine or methoxy groups) to map electronic effects .

- Pharmacophore Modeling : Identifies critical hydrogen bond donors/acceptors (e.g., pyrrolidine-2,5-dione carbonyl groups) .

- Free-Wilson Analysis : Quantifies contributions of individual substituents to biological activity .

Q. What experimental designs are suitable for pharmacokinetic profiling?

- Methodological Answer :

- In Vitro ADME : Microsomal stability assays (human liver microsomes) to estimate metabolic half-life .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

- Caco-2 Permeability : Predicts intestinal absorption for oral bioavailability studies .

Q. How can computational modeling guide the design of CNS-targeted derivatives?

- Methodological Answer :

- Blood-Brain Barrier (BBB) Penetration : Use SwissADME or BOILED-Egg models to predict logP and PSA values .

- Docking to Neuroreceptors : AutoDock Vina for identifying binding poses in serotonin 5-HT or NMDA receptors .

Q. What crystallographic techniques resolve conformational flexibility in the pyrrolidine-2,5-dione core?

- Methodological Answer :

- Single-Crystal XRD : Determines bond angles and torsional strain in the dione ring .

- Variable-Temperature XRD : Captures dynamic conformational changes (e.g., chair-to-boat transitions in piperazine rings) .

Q. How can cross-disciplinary approaches enhance applications in materials science?

- Methodological Answer :

- Polymer Hybrids : Incorporate the compound into co-polymers (e.g., via RAFT polymerization) for stimuli-responsive materials .

- Catalyst Design : Utilize the bromophenyl group as a ligand anchor in transition metal complexes (e.g., Pd-catalyzed cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.